molecular formula C12H11FO3 B14397239 3-(4-Fluoro-1-oxo-2,3-dihydro-1H-inden-2-yl)propanoic acid CAS No. 89445-37-4

3-(4-Fluoro-1-oxo-2,3-dihydro-1H-inden-2-yl)propanoic acid

Cat. No.: B14397239
CAS No.: 89445-37-4
M. Wt: 222.21 g/mol
InChI Key: OZVRYNGFWOBDNN-UHFFFAOYSA-N
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Description

3-(4-Fluoro-1-oxo-2,3-dihydro-1H-inden-2-yl)propanoic acid is an organic compound that features a fluoro-substituted indanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluoro-1-oxo-2,3-dihydro-1H-inden-2-yl)propanoic acid typically involves the reaction of 4-fluoroindanone with propanoic acid under specific conditions. One common method includes the use of a base such as potassium hydroxide in ethanol to facilitate the reaction . The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters are crucial in industrial production to ensure efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluoro-1-oxo-2,3-dihydro-1H-inden-2-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluoro group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

3-(4-Fluoro-1-oxo-2,3-dihydro-1H-inden-2-yl)propanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-Fluoro-1-oxo-2,3-dihydro-1H-inden-2-yl)propanoic acid involves its interaction with specific molecular targets. The fluoro group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Fluoro-1-oxo-2,3-dihydro-1H-inden-2-yl)propanoic acid is unique due to its specific combination of a fluoro-substituted indanone and a propanoic acid group. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

CAS No.

89445-37-4

Molecular Formula

C12H11FO3

Molecular Weight

222.21 g/mol

IUPAC Name

3-(7-fluoro-3-oxo-1,2-dihydroinden-2-yl)propanoic acid

InChI

InChI=1S/C12H11FO3/c13-10-3-1-2-8-9(10)6-7(12(8)16)4-5-11(14)15/h1-3,7H,4-6H2,(H,14,15)

InChI Key

OZVRYNGFWOBDNN-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=O)C2=C1C(=CC=C2)F)CCC(=O)O

Origin of Product

United States

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